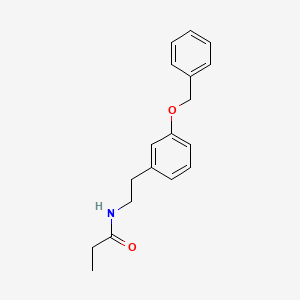

N-(3-(Benzyloxy)phenethyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(Benzyloxy)phenethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenethyl moiety, which is further connected to a propionamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)phenethyl)propionamide typically involves the reaction of 3-(benzyloxy)phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 3-(benzyloxy)phenethylamine in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add propionyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(Benzyloxy)phenethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenethyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structural similarity to known anticonvulsants indicates its potential therapeutic applications. Research has shown that derivatives of N-(3-(Benzyloxy)phenethyl)propionamide can exhibit significant biological activities, particularly in modulating neurotransmitter systems or ion channels within the nervous system. This modulation is crucial for the development of effective treatments for epilepsy and other neurological disorders.

Mechanistic Insights

Studies have focused on the compound's interaction with sodium channels and GABA receptors, which are vital in controlling neuronal excitability. Understanding these interactions can elucidate the compound's mechanism of action and its potential therapeutic benefits against seizures.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in determining how modifications to this compound affect its biological activity. Research has demonstrated that small changes in the chemical structure can lead to significant variations in anticonvulsant efficacy. For instance, substituents at specific positions can enhance or diminish the compound's activity in seizure models.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy + Phenethyl + Propionamide | Potential anticonvulsant |

| N-benzyl 2-acetamido-3-methoxypropionamide | Benzyl + Acetamido + Methoxy + Propionamide | Anticonvulsant |

| Lacosamide | Benzyl + Acetamido + Methoxy + Propionic acid | Approved anticonvulsant |

| N-benzyl 2-acetamido-3-hydroxypropionamide | Benzyl + Acetamido + Hydroxy + Propionamide | Variable activity based on substitution |

This table illustrates how slight alterations in chemical structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

- Anticonvulsant Activity : Research indicates that compounds structurally related to this compound have demonstrated pronounced anticonvulsant effects in animal models. For example, modifications to the propionamide structure have been linked to enhanced efficacy in seizure models, similar to established drugs like lacosamide .

- Synthesis and Derivatives : A study reported a five-step synthesis of various derivatives of N-benzyl 2-acetamido-3-oxysubstituted propionamides, which showed promising results in enhancing anticonvulsant activity through structural modifications . These findings support the notion that targeted synthesis can yield compounds with superior therapeutic profiles.

- Electrophysiological Studies : Electrophysiological assessments have revealed that certain derivatives can effectively transition sodium channels into a slow-inactivated state, which is beneficial for reducing neurological hyperexcitability. This mechanism was observed in various animal models, demonstrating the practical implications of these compounds .

Mécanisme D'action

The mechanism of action of N-(3-(Benzyloxy)phenethyl)propionamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the amide group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(Benzyloxy)phenethyl)propionamide

- N-(4-(Benzyloxy)phenethyl)propionamide

- N-(3-(Methoxy)phenethyl)propionamide

Uniqueness

N-(3-(Benzyloxy)phenethyl)propionamide is unique due to the specific positioning of the benzyloxy group on the phenethyl moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its isomers and analogs.

Activité Biologique

N-(3-(Benzyloxy)phenethyl)propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a phenethyl chain, linked to a propionamide moiety. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anticonvulsant effects and potential neuroprotective properties. The following sections delve into specific studies and findings related to its biological activity.

Anticonvulsant Activity

A study exploring the structure-activity relationship (SAR) of related compounds highlighted the importance of substituents at specific sites on the molecule. The introduction of non-polar, non-bulky substituents at the 3-oxy site was associated with enhanced anticonvulsant activity in rodent models, suggesting that modifications to the benzyloxy group can significantly influence efficacy .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure | pED50 | pTD50 |

|---|---|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Structure | 4.804 | 4.57 |

| This compound | TBD | TBD | TBD |

Note: pED50 represents the negative logarithm value of the dose quantity effective in 50% of tested animals; pTD50 represents toxicity levels.

Case Studies and Research Findings

- In Vivo Studies : In studies involving rodent models treated with related compounds, notable increases in brain concentrations of biogenic amines were observed, indicating a possible mechanism for neuroprotection through MAO inhibition .

- Toxicity Assessments : Evaluations of structural analogs have shown that while some derivatives exhibit strong biological activity, they also present varying degrees of neurotoxicity. For instance, certain compounds demonstrated effective anticonvulsant properties without significant toxicity at therapeutic doses .

Propriétés

IUPAC Name |

N-[2-(3-phenylmethoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-18(20)19-12-11-15-9-6-10-17(13-15)21-14-16-7-4-3-5-8-16/h3-10,13H,2,11-12,14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNPYLQAVFSGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.